molecular formula C16H12Cl2N4O B578098 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide CAS No. 1337880-69-9

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide

Cat. No. B578098
CAS RN: 1337880-69-9
M. Wt: 347.199
InChI Key: QHETXVNETHQTSU-UHFFFAOYSA-N
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Description

The compound “2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms.


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate 2-aminopyridine with a 2,6-dichlorophenyl compound . The exact method would depend on the specific substituents and the conditions used .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of imidazopyridines can vary widely depending on the specific substituents present on the ring. They can undergo reactions typical of other aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed by experimental data. These properties include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Therapeutic Potential

The compound is a part of the pyridopyrimidine class of molecules, which have shown significant therapeutic interest . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Inflammation Treatment

This compound is an analog of the p38 inhibitor compound VX-745 . P38 MAP kinase is a specific member of the MAP kinase family associated with the onset and progression of inflammation . Therefore, this compound could potentially be used in the treatment of inflammatory diseases.

Neurological Disease Treatment

The p38 MAP kinase, which this compound inhibits, is also associated with neurological diseases . This suggests potential applications of this compound in the treatment of such conditions.

Cancer Treatment

One of the pyridopyrimidines, palbociclib, is a drug developed by Pfizer for the treatment of breast cancer . Given the structural similarities, this compound could potentially have applications in cancer treatment.

Rheumatoid Arthritis Treatment

Dilmapimod is another pyridopyrimidine that has potential activity against rheumatoid arthritis . This suggests that the compound could also be used in the treatment of rheumatoid arthritis.

Synthesis of Other Compounds

The compound can be used in the synthesis of other complex compounds. For example, it can be used in the synthesis of 5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one, a VX-745 analog .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific data, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it has promising biological activity, it could be further developed as a pharmaceutical .

properties

IUPAC Name

N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c17-9-2-1-3-10(18)12(9)15-21-11-6-7-19-14(13(11)22-15)16(23)20-8-4-5-8/h1-3,6-8H,4-5H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHETXVNETHQTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide

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